molecular formula C9H8ClF3N2O2 B2981203 Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate CAS No. 2503202-60-4

Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate

Cat. No.: B2981203
CAS No.: 2503202-60-4
M. Wt: 268.62
InChI Key: HAEMRSMDAVGIDC-UHFFFAOYSA-N
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Description

Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate: is a synthetic organic compound characterized by its pyrimidine ring structure substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using isopropanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

    Purification: The resulting ester is purified by recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted pyrimidine derivatives depending on the nucleophile used.

    Hydrolysis: 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.

Biology and Medicine

In biological research, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features may impart desirable properties such as enhanced bioavailability and metabolic stability.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and materials with specific properties, such as improved resistance to degradation or enhanced performance under extreme conditions.

Mechanism of Action

The mechanism by which Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
  • Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Uniqueness

Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate is unique due to its isopropyl ester group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can be leveraged to tailor the compound for specific applications where other similar compounds may not be as effective.

By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O2/c1-4(2)17-7(16)6-5(10)3-14-8(15-6)9(11,12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEMRSMDAVGIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=NC(=NC=C1Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503202-60-4
Record name propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate
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